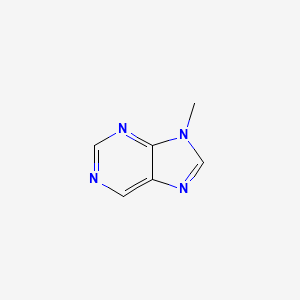
4-オキソ-4-(ピリジン-2-イルアミノ)ブタン酸
概要
説明
4-Oxo-4-(pyridin-2-ylamino)butanoic acid (OPBA) is an important organic compound that is widely used in a variety of scientific research applications. It is a versatile and powerful molecule, and its properties make it a useful tool for a variety of biochemical and physiological experiments.
科学的研究の応用
共結晶合成と特性評価
4-オキソ-4-(ピリジン-2-イルアミノ)ブタン酸: は、特に安息香酸との共結晶の合成に使用されてきました。 DSC (示差走査熱量測定)、TGA (熱重量分析)、FT-IR (フーリエ変換赤外分光法)、粉末X線回折 (PXRD)、および単結晶X線回折 (SCXRD) によって特徴付けられた結果の共結晶は、N-H…O および O-H…N 水素結合によって形成されたヘテロダイマーモチーフを示しています {svg_1}。 このアプリケーションは、材料科学の分野において重要であり、共結晶内の分子間相互作用を理解することで、所望の特性を持つ新しい材料の開発につながる可能性があります。
分子構造解析
4-オキソ-4-(ピリジン-2-イルアミノ)ブタン酸 の詳細な分子構造と結晶構造の解析は、単結晶X線回折を使用して行われました。 これらの研究は、分子のコンフォメーションと側鎖の曲がった性質についての洞察を提供し、これは超分子化学のアプリケーションの開発に不可欠です.
超分子化学
4-オキソ-4-(ピリジン-2-イルアミノ)ブタン酸 は、水素結合相互作用を通じて超分子構造を形成する能力があり、材料科学において特に興味深いものです。 これは、新しい材料の設計に不可欠な、複雑な超分子構造を構築する際の構成要素としての可能性を示しています.
化学反応と性質
この化合物は、その官能基を活用して、いくつかの化学反応に関与します。 水素結合相互作用を含むこれらの反応の研究は、さまざまな環境における化合物の挙動を決定する上で非常に重要です。 この研究は、有機化学と化学工学において基本的なものです.
結晶および分子構造研究
この分子は、その分子構造と結晶構造について分析されており、結晶構造内の分子形状と相互作用の理解に役立っています。 これは、特定の特性を持つ材料を開発するための材料科学と化学研究において不可欠です.
結晶における超分子シントン
4-オキソ-4-(ピリジン-2-イルアミノ)ブタン酸の結晶構造に関する調査は、超分子シントンの形成に焦点を当てています。 これらの研究は、結晶学と材料設計における重要な分野である、結晶工学と特定の特性を持つ新しい材料の開発についての洞察を提供します.
Safety and Hazards
作用機序
Target of Action
The compound’s ability to form hydrogen bonds suggests it may interact with biological targets that have complementary hydrogen bond acceptors and donors .
Mode of Action
The mode of action of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is likely related to its ability to form hydrogen bonds . These interactions could potentially alter the conformation or function of its biological targets .
Result of Action
Its ability to form hydrogen bonds suggests it could potentially influence molecular structures and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid . For instance, changes in pH could affect the compound’s ionization state, potentially altering its ability to interact with its targets .
生化学分析
Biochemical Properties
4-Oxo-4-(pyridin-2-ylamino)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating the immune response . By inhibiting this pathway, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid can reduce the expression of genes involved in inflammation and immune response.
Molecular Mechanism
At the molecular level, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cyclooxygenase enzymes results in the inhibition of their activity, thereby reducing the synthesis of prostaglandins . Additionally, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Oxo-4-(pyridin-2-ylamino)butanoic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
4-Oxo-4-(pyridin-2-ylamino)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Oxo-4-(pyridin-2-ylamino)butanoic acid exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
4-oxo-4-(pyridin-2-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOWQQIWDSOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211194 | |
| Record name | Succinamic acid, N-2-pyridyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62134-49-0 | |
| Record name | 4-Oxo-4-(2-pyridinylamino)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinamic acid, N-2-pyridyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinamic acid, N-2-pyridyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) compared to its positional isomer?
A: While both APS and its positional isomer, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, can form similar supramolecular synthons like the R22(8) dimer through hydrogen bonding, they exhibit distinct crystal packing arrangements. [] This difference is evident in their Hirshfeld surface analyses and fingerprint plots, highlighting the influence of even subtle structural changes on crystallographic behavior. []
Q2: How does the attempted cocrystallization of APS with adipic acid lead to a new polymorphic form?
A: Instead of forming the intended cocrystal, the solvent-assisted grinding of APS with adipic acid in ethanol surprisingly yielded a novel polymorphic structure of APS. [] This new polymorph, denoted as 1, crystallizes in a monoclinic P21/n system, unlike the previously reported polymorph (2), which adopts a triclinic P-1 system. []
Q3: What insights do Hirshfeld surface analyses provide about intermolecular interactions in the new polymorph of APS?
A: Hirshfeld surface analyses, specifically dnorm plots and two-dimensional fingerprint plots, reveal the types and strengths of intermolecular interactions within the crystal structure of polymorph 1. [] The analysis shows that H···H contacts (dispersion interactions) are most prominent (40.8%), followed by O···H/H···O hydrogen bonds (28.4%). [] These interactions contribute to the overall stability and packing arrangement observed in the new polymorph.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

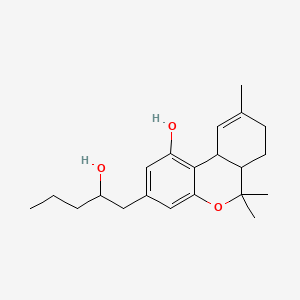
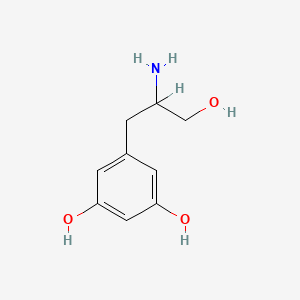
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
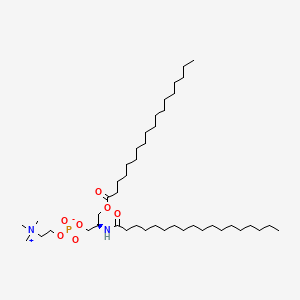
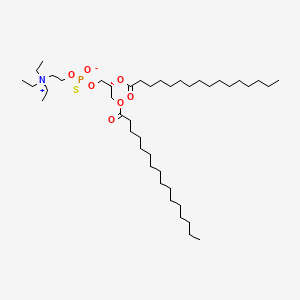
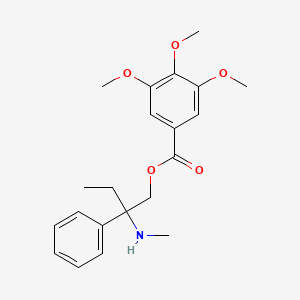
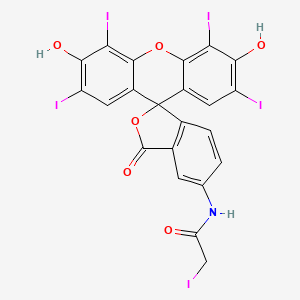
![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)

